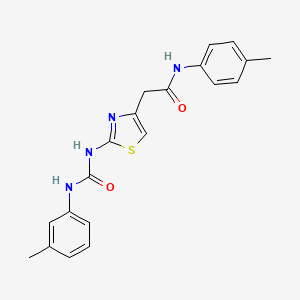

N-(p-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Description

N-(p-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS: 921499-78-7) is a thiazole-derived acetamide compound with a molecular formula of C₂₀H₂₀N₄O₂S and a molecular weight of 380.5 g/mol . Its structure features a central thiazole ring substituted with a ureido group (linked to an m-tolyl moiety) at the 2-position and an acetamide group (attached to a p-tolyl group) at the 4-position.

Properties

IUPAC Name |

N-(4-methylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-13-6-8-15(9-7-13)21-18(25)11-17-12-27-20(23-17)24-19(26)22-16-5-3-4-14(2)10-16/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXIWJOGUCYJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Urea Derivative Formation: The urea derivative can be formed by reacting an isocyanate with an amine.

Final Coupling: The final step involves coupling the thiazole derivative with the urea derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(p-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium hydroxide in water or electrophilic substitution using bromine in chloroform.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could yield an amine or alcohol.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use as a drug candidate due to its unique structure and biological activity.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(p-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

Antibacterial and Antifungal Activity

Compounds 107a and 107b () exhibit potent activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values as low as 6.25 µg/mL. In contrast, thiadiazole derivatives () show selective activity against S. aureus, highlighting the thiazole ring’s versatility in targeting diverse pathogens .

Urease Inhibition

Thioxothiazolidinyl-acetamides () demonstrate strong urease inhibition (IC₅₀: 8.2–18.7 µM), attributed to their thioxo and benzyl substituents. While the target compound lacks the thioxo group, its ureido moiety may interact with urease active sites via similar hydrogen-bonding networks .

Biological Activity

N-(p-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features:

- Thiazole ring : Contributes to biological activity through chemical interactions due to the presence of nitrogen and sulfur.

- Ureido group : Enhances the compound's pharmacological properties.

- p-tolyl and m-tolyl substituents : These aromatic groups may influence the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of thiazole have been shown to inhibit cell migration and induce apoptosis in hepatocellular carcinoma (HCC) cells by targeting specific kinases like IGF1R .

Anticancer Activity

N-(p-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has been studied for its anticancer properties. Key findings include:

- Cytotoxicity : Exhibits potent cytotoxic effects against HCC cells, with IC50 values indicating strong efficacy compared to standard treatments like Sorafenib.

- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells, preventing their proliferation .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| N-(p-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide | HepG2 | 0.62 ± 0.34 | G2/M arrest, apoptosis |

| Sorafenib | HepG2 | 1.62 ± 0.27 | Multi-target inhibition |

Antimicrobial Activity

The compound's thiazole structure also suggests potential antimicrobial properties. Similar thiazole derivatives have shown activity against various pathogens, making this compound a candidate for further exploration in antimicrobial research.

Case Studies

- HepG2 Cell Study : In a study investigating the effects of N-(p-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide on HepG2 cells, it was found that increasing concentrations led to a significant reduction in cell viability and induced apoptosis through caspase activation.

- In Vivo Studies : Preliminary animal studies indicated that administration of the compound resulted in reduced tumor sizes compared to control groups, suggesting its potential as an effective therapeutic agent against liver cancer.

Future Directions

Further research is needed to validate these findings and explore:

- Structure-Activity Relationships (SAR) : Investigating how modifications to the compound's structure affect its biological activity.

- In Vivo Efficacy : Conducting more extensive animal studies to assess safety and effectiveness before clinical trials.

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects on cancer cells and pathogens.

Q & A

Q. What are the common synthetic routes for N-(p-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as:

- Thiazole core formation : Reacting 2-amino-4-substituted thiazoles with acetonitrile in the presence of anhydrous AlCl₃ to form the acetamide-thiazole backbone .

- Ureido functionalization : Introducing the m-tolyl urea moiety via coupling reactions using carbodiimide-based reagents (e.g., EDC or DCC) under inert conditions .

- Optimization : Key parameters include solvent polarity (e.g., acetone or DMF), temperature (reflux vs. room temperature), and catalyst choice (e.g., K₂CO₃ for thiol-acetamide coupling) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Spectroscopic analysis : Use ¹H/¹³C NMR to verify substituent positions (e.g., p-tolyl and m-tolyl groups) and detect urea NH protons (~10–12 ppm) .

- Mass spectrometry : High-resolution LC-MS to confirm molecular weight (e.g., [M+H]⁺ ion) and rule out side products .

- Elemental analysis : Validate purity and stoichiometry of C, H, N, and S .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method, given structural similarities to bioactive thiazole-acetamides .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s mechanism of action?

- Target identification : Use PASS software to predict biological targets (e.g., kinase or protease inhibition) .

- Docking studies : Simulate binding interactions with enzymes like AChE or EGFR using AutoDock Vina. Focus on hydrogen bonding between the urea group and catalytic residues (e.g., Glu199 in AChE) .

- ADMET prediction : Tools like SwissADME to assess pharmacokinetic properties (e.g., logP, blood-brain barrier permeability) .

Q. How to reconcile discrepancies in reported biological activity across studies?

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) to minimize solvent interference .

- Structural analogs comparison : Compare activity with derivatives (e.g., N-phenyl vs. N-tolyl acetamides) to identify critical substituents .

- Meta-analysis : Aggregate data from independent studies to identify trends (e.g., enhanced activity with electron-withdrawing groups on the phenyl ring) .

Q. What strategies improve pharmacological profiling for in vivo studies?

- Prodrug design : Modify the urea or acetamide groups to enhance solubility (e.g., PEGylation) or reduce first-pass metabolism .

- Isotopic labeling : Use ¹⁴C-labeled compounds for biodistribution studies in animal models .

- Metabolite identification : LC-MS/MS to detect phase I/II metabolites and assess metabolic stability .

Q. How does this compound compare to structurally similar quinazolinone or triazole derivatives?

- Bioactivity : Thiazole-ureido-acetamides often show higher antimicrobial potency than quinazolinones due to improved membrane penetration .

- Thermodynamic stability : Differential scanning calorimetry (DSC) reveals higher melting points for thiazole derivatives (~180–200°C) compared to triazoles (~150–170°C), indicating better crystalline stability .

- SAR insights : The m-tolyl urea group enhances hydrogen-bonding capacity, while the p-tolyl acetamide improves lipophilicity for CNS targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.